molecular formula C10H7N3O3S B12921294 2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid CAS No. 62642-35-7

2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid

Cat. No.: B12921294
CAS No.: 62642-35-7
M. Wt: 249.25 g/mol
InChI Key: NCYVKOHOJOOQFK-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of a triazine ring fused with a benzoic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with thiourea in the presence of a suitable catalyst can lead to the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is unique due to its specific combination of the triazine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62642-35-7

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

2-(6-oxo-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-5-yl)benzoic acid

InChI

InChI=1S/C10H7N3O3S/c14-8-7(11-10(17)13-12-8)5-3-1-2-4-6(5)9(15)16/h1-4H,(H,12,14)(H,15,16)(H,11,13,17)

InChI Key

NCYVKOHOJOOQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NNC2=O)C(=O)O

Origin of Product

United States

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